molecular formula C9H9FO5 B6167887 2-(2-fluoro-4-hydroxy-5-methoxyphenyl)-2-hydroxyacetic acid CAS No. 141523-15-1

2-(2-fluoro-4-hydroxy-5-methoxyphenyl)-2-hydroxyacetic acid

Cat. No.: B6167887
CAS No.: 141523-15-1
M. Wt: 216.2
InChI Key:
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Description

2-(2-Fluoro-4-hydroxy-5-methoxyphenyl)-2-hydroxyacetic acid is an organic compound with the molecular formula C9H9FO4 It is characterized by the presence of a fluoro group, a hydroxy group, and a methoxy group attached to a phenyl ring, along with a hydroxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-fluoro-4-hydroxy-5-methoxyphenyl)-2-hydroxyacetic acid typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 2-fluoro-4-hydroxy-5-methoxybenzaldehyde.

    Formation of Intermediate: The starting material undergoes a series of reactions, including nucleophilic substitution and oxidation, to form an intermediate compound.

    Final Product: The intermediate is then subjected to further reactions, such as esterification and hydrolysis, to yield the final product, this compound.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts, to achieve high yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-(2-fluoro-4-hydroxy-5-methoxyphenyl)-2-hydroxyacetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(2-fluoro-4-hydroxy-5-methoxyphenyl)-2-hydroxyacetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: Used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2-fluoro-4-hydroxy-5-methoxyphenyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The presence of the fluoro, hydroxy, and methoxy groups contributes to its binding affinity and specificity.

Comparison with Similar Compounds

  • 2-(2-fluoro-4-hydroxyphenyl)-2-hydroxyacetic acid
  • 2-(2-fluoro-5-methoxyphenyl)-2-hydroxyacetic acid
  • 2-(4-hydroxy-5-methoxyphenyl)-2-hydroxyacetic acid

Comparison:

  • Structural Differences: The presence or absence of specific functional groups (e.g., fluoro, hydroxy, methoxy) distinguishes these compounds from each other.
  • Unique Features: 2-(2-fluoro-4-hydroxy-5-methoxyphenyl)-2-hydroxyacetic acid is unique due to the combination of all three functional groups, which may confer distinct chemical and biological properties.
  • Applications: While similar compounds may have overlapping applications, the unique structural features of this compound may make it more suitable for specific research or industrial purposes.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(2-fluoro-4-hydroxy-5-methoxyphenyl)-2-hydroxyacetic acid involves the conversion of commercially available starting materials to the target compound through a series of chemical reactions.", "Starting Materials": [ "2-fluoro-4-hydroxy-5-methoxyphenol", "sodium hydroxide", "bromine", "acetic acid", "hydrogen peroxide", "sodium borohydride", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: 2-fluoro-4-hydroxy-5-methoxyphenol is reacted with sodium hydroxide and bromine to form 2-bromo-4-hydroxy-5-methoxyphenol.", "Step 2: 2-bromo-4-hydroxy-5-methoxyphenol is reacted with acetic acid and hydrogen peroxide to form 2-(2-bromo-4-hydroxy-5-methoxyphenyl)-2-hydroxyacetic acid.", "Step 3: 2-(2-bromo-4-hydroxy-5-methoxyphenyl)-2-hydroxyacetic acid is reduced with sodium borohydride to form 2-(2-fluoro-4-hydroxy-5-methoxyphenyl)-2-hydroxyacetic acid.", "Step 4: 2-(2-fluoro-4-hydroxy-5-methoxyphenyl)-2-hydroxyacetic acid is purified by treatment with sodium hydroxide, hydrochloric acid, and sodium bicarbonate, followed by recrystallization from water." ] }

CAS No.

141523-15-1

Molecular Formula

C9H9FO5

Molecular Weight

216.2

Purity

95

Origin of Product

United States

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